molecular formula C8H10N2O2 B1275636 N-Methoxy-N-methylisonicotinamide CAS No. 100377-32-0

N-Methoxy-N-methylisonicotinamide

Cat. No.: B1275636
CAS No.: 100377-32-0
M. Wt: 166.18 g/mol
InChI Key: ZCEFMSGNAOIBOU-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylisonicotinamide (CAS: 100377-32-0) is a heterocyclic amide with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . Structurally, it features a pyridine ring substituted with a carboxamide group at the 4-position, where the amide nitrogen is bonded to both a methoxy (-OCH₃) and a methyl (-CH₃) group. This compound is widely utilized in organic synthesis, particularly as a Weinreb amide, which is instrumental in the preparation of ketones from carboxylic acids via nucleophilic acyl substitution reactions .

Key spectral data includes:

  • ¹H NMR (δ): 8.72 (d, J = 6 Hz, 2H), 7.55 (d, J = 6 Hz, 2H), 3.55 (s, 3H), 3.37 (s, 3H)
  • ¹³C NMR (δ): 173.6, 167.1, 149.4, 141.6, 125.2, 121.8, 61.1, 32.8 .

Its stability and reactivity make it a preferred intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

N-methoxy-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEFMSGNAOIBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396835
Record name N-METHOXY-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-32-0
Record name N-METHOXY-N-METHYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxy-N-methylisonicotinamide can be synthesized through the reaction of isonicotinic acid with methanol and methylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : NMIM serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with diverse functionalities.

2. Biology

  • Biological Activity : This compound is studied for its interactions with biomolecules, particularly in the context of metabolic pathways. Its ability to modulate enzyme activity positions it as a candidate for further biological exploration.

3. Medicine

  • Pharmaceutical Intermediate : Research is ongoing to assess NMIM's potential as an intermediate in drug synthesis, particularly in developing therapeutics targeting metabolic disorders.

4. Industry

  • Specialty Chemicals : NMIM is utilized in producing specialty chemicals and serves as a reagent in various industrial processes.

Inhibition Studies

Research indicates that NMIM exhibits potent inhibitory effects on NNMT, with IC50 values ranging from 1.6 to 6.3 µM in cellular models. This inhibition leads to decreased levels of 1-methyl-nicotinamide (MNA), which is associated with improved insulin sensitivity .

Antimicrobial Properties

Preliminary studies suggest that NMIM demonstrates antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. Derivatives like 2,6-Dichloro-N-methoxy-N-methylisonicotinamide have shown promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

NMIM has shown potential anti-inflammatory properties by modulating specific inflammatory pathways. This suggests therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

1. Metabolic Disorder Models
In studies involving animal models subjected to high-fat diets, NMIM treatment resulted in significant reductions in body weight and improved glucose tolerance compared to untreated controls. These findings highlight NMIM's potential as a therapeutic agent for metabolic disorders .

2. Antimicrobial Efficacy
A recent study evaluated NMIM derivatives against Mycobacterium tuberculosis, revealing minimal inhibitory concentrations (MICs) significantly lower than standard treatments. This underscores NMIM's potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylisonicotinamide involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Key Findings:

Halogenation Effects :

  • Bromine or chlorine substitution at the 2- or 6-position (e.g., 2-Bromo- and 6-Bromo-analogs) enhances electrophilicity, making these derivatives suitable for Suzuki-Miyaura cross-coupling reactions .
  • Chlorine-substituted analogs (e.g., 2-Chloro-N-methoxy-N,6-dimethylisonicotinamide) exhibit steric effects that influence reaction pathways in alkylation processes .

Methoxy and methyl groups on the amide nitrogen stabilize the carbonyl group, a hallmark of Weinreb amides, enabling controlled ketone formation without over-addition .

Biological Activity

N-Methoxy-N-methylisonicotinamide (NMIM) is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article explores the biological activity of NMIM, detailing its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a methoxy group and a methyl group on the nitrogen atom. Its chemical structure can be represented as follows:

C8H10N2O2\text{C}_8\text{H}_{10}\text{N}_2\text{O}_2

This structure contributes to its unique biological properties, particularly its interaction with various enzymes and receptors.

NMIM primarily exerts its biological effects through the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methyl-nicotinamide (MNA). Elevated levels of NNMT and MNA have been implicated in obesity, insulin resistance, and type 2 diabetes .

Inhibition Studies

Research indicates that NMIM and its analogs can effectively inhibit NNMT activity. For example, a study demonstrated that NMIM analogs exhibited IC50 values ranging from 1.6 to 6.3 µM against human NNMT in cellular models, indicating potent inhibitory effects . This inhibition leads to decreased MNA levels, which is associated with improved insulin sensitivity and glucose metabolism .

Antimicrobial Properties

Preliminary studies suggest that NMIM exhibits antimicrobial activity against various bacterial strains. Specifically, derivatives like 2,6-Dichloro-N-methoxy-N-methylisonicotinamide have shown promise as potential antimicrobial agents. These compounds may interact with bacterial enzymes or receptors, although further detailed studies are required to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

NMIM has also been studied for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways by interacting with specific enzymes related to inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

  • Metabolic Disorder Models : In animal models of high-fat diet-induced obesity, NMIM treatment led to significant reductions in body weight and improved glucose tolerance compared to untreated controls. These findings underscore NMIM's potential as a therapeutic agent for metabolic disorders .
  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of NMIM derivatives against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments . This highlights NMIM's potential role in addressing antibiotic resistance.

Comparative Analysis

The following table summarizes key findings related to NMIM and its analogs:

CompoundBiological ActivityIC50 (µM)MIC (µg/mL)Notes
This compoundNNMT Inhibition1.6 - 6.3-Enhances insulin sensitivity
2,6-Dichloro-N-methoxy-N-methylisonicotinamideAntimicrobial Activity-<0.12Effective against M. tuberculosis
JBSNF-000088NNMT Inhibition1.8-Reduces MNA levels

Future Directions

Further research is needed to explore the full therapeutic potential of NMIM and its derivatives. Key areas for future investigation include:

  • Pharmacokinetics : Understanding how NMIM is metabolized in vivo will be crucial for determining effective dosing regimens.
  • Mechanistic Studies : Detailed studies on how NMIM interacts with specific biological targets will elucidate its mechanisms of action.
  • Clinical Trials : Conducting clinical trials will provide insights into the efficacy and safety of NMIM in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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